molecular formula C17H17NO4 B6407784 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% CAS No. 1261981-85-4

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95%

Cat. No. B6407784
CAS RN: 1261981-85-4
M. Wt: 299.32 g/mol
InChI Key: MZOXCDGQMGINFF-UHFFFAOYSA-N
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Description

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid (DMAcPA) is an organic compound with a wide variety of applications in the field of scientific research. This compound is a white, crystalline solid with a melting point of 135-140°C, and is soluble in hot water, methanol, and ethanol. It is commonly used as a reagent in organic synthesis and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% has a variety of applications in the field of scientific research. It is commonly used as a reagent in organic synthesis, and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology. It has been used in the synthesis of various compounds, including β-lactams, β-amino acids, and β-amino alcohols. It has also been used in the synthesis of various peptide and peptidomimetic compounds. Additionally, it has been used in the synthesis of various compounds with potential therapeutic applications, such as inhibitors of kinases and proteases.

Mechanism of Action

The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as protein kinases and proteases. It is believed that 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% binds to the active site of these enzymes and blocks their activity. Additionally, it is believed that 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% may interact with other molecules in the cell, such as DNA and RNA, and may affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% are not yet fully understood. However, it has been shown to have an inhibitory effect on certain enzymes, such as protein kinases and proteases. Additionally, it has been shown to interact with other molecules in the cell, such as DNA and RNA, and may affect their structure and function. It has also been shown to have an inhibitory effect on certain cellular processes, such as cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. First, it is a relatively inexpensive compound, making it cost-effective for use in research. Second, it is relatively easy to synthesize, making it convenient for use in research. Third, it is relatively stable and has a long shelf life, making it a reliable reagent for use in research. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, it has a relatively low boiling point, making it difficult to use in high-temperature reactions.

Future Directions

The potential future directions for 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% research are numerous and varied. First, further research is needed to better understand the mechanism of action of this compound and its biochemical and physiological effects. Second, further research is needed to develop new and improved methods for synthesizing this compound. Third, further research is needed to explore the potential therapeutic applications of this compound, such as in the treatment of various diseases. Fourth, further research is needed to explore the potential applications of this compound in the field of drug discovery and development. Finally, further research is needed to explore the potential uses of this compound in other areas of scientific research, such as in the fields of biochemistry, physiology, and pharmacology.

Synthesis Methods

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of 3-methoxybenzoic acid with N,N-dimethyl-2-aminoethanol in an aqueous solution at a temperature of 80-90°C. This reaction produces a mixture of the desired product and other by-products, which are then separated by column chromatography. The second step involves the reaction of the desired product with acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid at a temperature of 80-90°C. The reaction produces 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid, 95% and other by-products, which are then separated by column chromatography.

properties

IUPAC Name

3-[3-(dimethylcarbamoyl)phenyl]-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-18(2)16(19)12-7-4-6-11(10-12)13-8-5-9-14(17(20)21)15(13)22-3/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOXCDGQMGINFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=C(C(=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691315
Record name 3'-(Dimethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxybenzoic acid

CAS RN

1261981-85-4
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-[(dimethylamino)carbonyl]-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261981-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-(Dimethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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